molecular formula C9H17NO2 B1465900 (3S,4R)-4-(piperidin-1-yl)oxolan-3-ol CAS No. 1932169-42-0

(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol

Cat. No. B1465900
CAS RN: 1932169-42-0
M. Wt: 171.24 g/mol
InChI Key: BFXAOKBKIXUCQK-RKDXNWHRSA-N
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Description

(3S,4R)-4-(Piperidin-1-yl)oxolan-3-ol, commonly referred to as PPO, is a piperidine-derived cyclic alcohol that has been used in a variety of scientific research applications. This compound is a useful tool in organic synthesis, biochemistry, and pharmacology, due to its ability to be easily synthesized and its low toxicity. PPO is a versatile molecule that has been used in a variety of research applications, including the study of enzyme inhibition, drug metabolism, and the development of novel drugs.

Scientific Research Applications

Synthesis of Chiral Compounds

Research has demonstrated the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives from diastereomers, using a method that could be relevant to the synthesis of compounds similar to "(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol." This process involves N-alkylation of derivatives of racemic 3-(piperidin-3-yl)-1H-indoles, showcasing the compound's potential application in creating enantiomerically pure molecules for pharmaceutical purposes (Król et al., 2022).

Pharmacological Properties

The compound is related to a class of 1-substituted piperidines, which includes a variety of pharmacologically active substances. Research on these derivatives highlights their significant roles in developing new therapeutic agents, pointing to the potential medicinal chemistry applications of "(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol" and its analogs (Vardanyan, 2018).

Novel Synthesis Methods

A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, which shares structural similarities with "(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol," has been proposed. This method offers a simpler and potentially more efficient pathway for producing large quantities of related compounds, suggesting its utility in synthesizing complex piperidine derivatives for scientific research (Smaliy et al., 2011).

Biological Activities

Research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcases the biological activity of related compounds. These studies provide a foundation for exploring the biological effects and potential therapeutic applications of compounds like "(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol" (Khalid et al., 2016).

Structural and Electronic Properties

Investigations into the structures and electronic properties of related compounds, through density functional theory (DFT) calculations, provide insights into their chemical behavior and potential applications in materials science and molecular electronics (Al-Magmoy et al., 2011).

properties

IUPAC Name

(3S,4R)-4-piperidin-1-yloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9-7-12-6-8(9)10-4-2-1-3-5-10/h8-9,11H,1-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXAOKBKIXUCQK-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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